Product packaging for Chlorophyll c2(Cat. No.:)

Chlorophyll c2

Cat. No.: B1255434
M. Wt: 608.9 g/mol
InChI Key: QDRBYWCRXZZVLY-JUQUGTHISA-L
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Description

Significance of Accessory Pigments in Phototrophic Organisms

Accessory pigments are light-absorbing compounds that work in conjunction with chlorophyll (B73375) a. wikipedia.org They include other chlorophylls (B1240455), such as chlorophyll b, c, and d, as well as other classes of pigments like carotenoids and phycobiliproteins. wikipedia.org These pigments absorb light at wavelengths that chlorophyll a absorbs poorly and transfer the absorbed energy to chlorophyll a in the reaction centers. mytutor.co.ukunacademy.com This energy transfer is crucial for increasing the efficiency of light absorption and, consequently, the rate of photosynthesis. mytutor.co.uk Accessory pigments also play a role in photoprotection by dissipating excess light energy, preventing damage to the photosynthetic machinery. wikipedia.orgmytutor.co.uk

Overview of Chlorophyll c Variants and Research Focus on Chlorophyll c2

Chlorophyll c refers to a group of chlorophylls found in certain marine algae, including photosynthetic Chromista (e.g., diatoms and brown algae) and dinoflagellates. wikipedia.org Unlike chlorophylls a and b, chlorophyll c variants have a porphyrin ring structure instead of a chlorin (B1196114) ring (which has a reduced ring D) and lack an isoprenoid tail. wikipedia.orgmicrobenotes.com These structural features distinguish them from other chlorophylls. wikipedia.org

Chlorophyll c can be broadly divided into chlorophyll c1, this compound, and chlorophyll c3, along with at least eight other more recently identified subtypes. wikipedia.orgmicrobenotes.com this compound is considered the most common form of chlorophyll c. wikipedia.orgmicrobenotes.com Research on chlorophyll c variants, including this compound, focuses on their unique spectral properties, their distribution in different algal species, their role in light harvesting complexes, and their evolutionary significance.

Historical Context of this compound Discovery and Initial Characterization

Early research into the pigments of marine algae led to the discovery and characterization of chlorophyll c. Initially, chlorophyll c was identified as a distinct pigment based on its absorption spectrum, which differs from that of chlorophylls a and b. Further studies, particularly using techniques like chromatography, allowed for the separation and identification of different chlorophyll c variants, including chlorophyll c1 and this compound. researchgate.net

Initial characterization involved determining the absorption maxima of this compound in various solvents. For instance, its absorption maxima are reported to be around 447, 580, and 627 nm in diethyl ether and 450, 581, and 629 nm in acetone (B3395972). wikipedia.org Studies also focused on understanding its chemical structure, noting the absence of the isoprenoid tail and the presence of a vinyl group at the C8 position, which differentiates it from chlorophyll c1 (which has an ethyl group at C8). wikipedia.orgmicrobenotes.com Early research also explored the occurrence of chlorophyll c1 and c2 in various algal species, establishing this compound as a widespread pigment in diatoms, dinoflagellates, and cryptomonads. researchgate.netresearchgate.net

Detailed research findings regarding the spectral properties and distribution of this compound have been documented. For example, fluorescence spectra of this compound in acetone show maxima at 635 and 696 nm, extending into the region of chlorophyll a absorbance, indicating efficient energy transfer. researchgate.net Studies analyzing the pigment composition of various algal strains have consistently identified this compound, often alongside chlorophyll a and other accessory pigments like fucoxanthin (B1674175), diatoxanthin, and diadinoxanthin (B97544). researchgate.netresearchgate.net The presence and relative abundance of this compound have also been used in chemotaxonomic studies to differentiate between algal species and groups. researchgate.net

Here is a table summarizing some spectral characteristics of this compound:

SolventSoret Band Maxima (nm)Q Band Maxima (nm)
Diethyl ether~447~580, ~627
Acetone~450~581, ~629
Acetone (Fluorescence)-~635, ~696

Note: Absorption maxima values can vary slightly depending on the source and specific experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H28MgN4O5 B1255434 Chlorophyll c2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H28MgN4O5

Molecular Weight

608.9 g/mol

IUPAC Name

magnesium;(E)-3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]prop-2-enoic acid

InChI

InChI=1S/C35H30N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-14,31H,1-2H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/b11-10+,22-12?,23-13?,24-12?,25-14?,26-13?,27-14?,32-30?;

InChI Key

QDRBYWCRXZZVLY-JUQUGTHISA-L

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)/C=C/C(=O)O)C(C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2]

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)C=CC(=O)O)C(C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2]

Origin of Product

United States

Molecular Architecture and Unique Structural Attributes Relevant to Function

Porphyrin Core vs. Chlorin (B1196114) Ring Systems in Chlorophyll (B73375) c2

Unlike chlorophyll a and b, which have a reduced ring D and are classified as chlorins, chlorophyll c2 features a porphyrin ring as its core structure wikipedia.orgmicrobenotes.com. Porphyrins are characterized by a fully unsaturated macrocycle. This structural difference in the core macrocycle influences the spectroscopic properties of this compound researchgate.net. The porphyrin ring consists of four nitrogen-containing pyrrole (B145914) rings linked by methine bridges, forming a planar arrangement that is crucial for light absorption creative-proteomics.com. A magnesium ion is centrally located within this ring, bonded to the nitrogen atoms, which stabilizes the structure and facilitates photon absorption creative-proteomics.comoup.com.

Absence of Isoprenoid Tail and its Functional Consequences

A key distinguishing feature of this compound is the absence of a long isoprenoid tail, such as the phytyl tail found in chlorophyll a and b wikipedia.orgmicrobenotes.comroyalsocietypublishing.org. In chlorophyll a and b, this hydrophobic tail serves to anchor the molecule within the thylakoid membrane, positioning it for efficient light harvesting creative-proteomics.comresearchgate.netdiva-portal.org. The lack of this tail in this compound means it is not anchored in the same manner as chlorophyll a and b wikipedia.org. Instead of a phytyl ester at the C-17 position, chlorophyll c pigments have a trans acrylic acid residue microbenotes.com. This structural difference contributes to the polarity of chlorophyll c pigments microbenotes.com.

Structural Distinctions Between Chlorophyll c1, c2, and c3 and their Research Implications

Chlorophyll c is a family of related pigments, with chlorophyll c1, c2, and c3 being the most common types microbenotes.comcas.cz. These variants exhibit specific structural differences, primarily in the side chains attached to the porphyrin ring cas.cz.

The primary distinction between chlorophyll c1 and this compound lies in the substituent at the C-8 position of the pyrrole ring B. Chlorophyll c1 has an ethyl group (–CH2CH3) at this position, while this compound has a vinyl group (–CH=CH2) microbenotes.comcas.cz.

Chlorophyll c3 is characterized by a methoxycarbonyl group (–COOCH3) at the C-7 position of ring B, in addition to the vinyl group at C-8, similar to this compound cas.cz. This can be viewed as a 7-methoxycarbonyl derivative of this compound oup.com.

These structural variations lead to differences in their absorption spectra and chromatographic behavior, which are significant for research involving the identification and separation of these pigments in various algal species researchgate.netuni-muenchen.de. The presence and relative abundance of these chlorophyll c types can serve as chemotaxonomic markers for different algal groups researchgate.netcsic.es. Research into their biosynthesis indicates that chlorophyll c synthesis branches off early from the typical chlorophyllide pathway wikipedia.org.

Here is a table summarizing the key structural distinctions:

FeatureChlorophyll c1This compoundChlorophyll c3
Core MacrocyclePorphyrinPorphyrinPorphyrin
Isoprenoid TailAbsentAbsentAbsent
C-8 Side Chain (Ring B)Ethyl (–CH2CH3)Vinyl (–CH=CH2)Vinyl (–CH=CH2)
C-7 Side Chain (Ring B)Methyl (–CH3)Methyl (–CH3)Methoxycarbonyl (–COOCH3)
C-17 Side Chain (Ring D)trans Acrylic Acidtrans Acrylic Acidtrans Acrylic Acid

Investigation of this compound Derivatives: e.g., this compound Monogalactosyldiacylglyceride Ester (Chl c2-MGDG)

While chlorophyll c pigments typically exist as free acids, some species contain esterified forms microbenotes.comresearchgate.net. A notable derivative is this compound Monogalactosyldiacylglyceride Ester (Chl c2-MGDG), which has been identified in certain haptophytes like Chrysochromulina polylepis and Emiliania huxleyi researchgate.netcsic.esresearchgate.netint-res.com. This compound represents a this compound molecule linked to a monogalactosyl diacylglyceride (B12379688) (MGDG) moiety researchgate.netint-res.com. MGDG is a major lipid component of chloroplast thylakoid membranes researchgate.netplos.org.

Structural Elucidation via Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been instrumental in the structural elucidation of Chl c2-MGDG researchgate.netresearchgate.netint-res.comcsic.es. FAB-MS analysis of Chl c2-MGDG isolated from Chrysochromulina polylepis showed a high mass molecular ion at m/z 1265 researchgate.netcsic.esint-res.com. This molecular ion mass is consistent with a structure comprising a this compound pigment esterified to a monogalactosyl diacylglyceride containing two myristic acid (14:0) residues researchgate.netcsic.esint-res.com.

Further structural information has been obtained through tandem mass spectrometry (FAB-MS/MS or CID-MS/MS) researchgate.netresearchgate.netcsic.es. Fragmentation patterns observed in these experiments provide insights into the molecular structure. For instance, CID-MS/MS of the suspected molecular ion (m/z 1265) of Chl c2-MGDG from Chrysochromulina polylepis yielded product fragments characteristic of the tetrapyrrolic macrocycle (e.g., ions at m/z 590, 532, 503) researchgate.net. Ions in the intermediate mass range (e.g., m/z 1037, 809, and 693) were also observed, further supporting the proposed structure researchgate.net. Similarly, ESI-MS/MS of Chl c2-MGDG from Emiliania huxleyi showed fragments corresponding to the loss of fatty acids csic.es.

Research on Molecular Linkages and Fatty Acid Residues

Research using mass spectrometry has confirmed that in Chl c2-MGDG, the this compound pigment is linked by an ester bond to the sugar moiety of the monogalactosyl diacylglyceride researchgate.netcsic.esresearchgate.netint-res.com. The fatty acid composition of the MGDG portion can vary depending on the organism. In the case of Chl c2-MGDG from Chrysochromulina polylepis, the MGDG was found to include two myristic acid (14:0) residues researchgate.netcsic.esint-res.com. Studies on Chl c-MGDG from Emiliania huxleyi also indicated the presence of specific fatty acids, such as myristic acid (14:0) and octadecatetraenoic acid (18:4) researchgate.netcsic.es. The diversity in the fatty acid residues attached to the MGDG contributes to the structural variety observed in Chl c-MGDG compounds researchgate.net. Research on chloroplast lipids in other organisms, such as Arabidopsis, highlights that MGDG can contain various fatty acids, including saturated and unsaturated types plos.orgtandfonline.com.

Biosynthetic Pathways and Enzymatic Mechanisms of Chlorophyll C2

Precursor Pathways: δ-Aminolevulinic Acid (ALA) and Tetrapyrrole Biosynthesis

The initial step in tetrapyrrole biosynthesis, including that of chlorophyll (B73375) c2, is the formation of δ-aminolevulinic acid (ALA). wikipedia.orgoup.comoup.comnih.gov ALA is considered the universal precursor for all tetrapyrroles. oup.comfishersci.caresearchgate.netosti.gov In plants, algae, and most bacteria, ALA is synthesized from the intact carbon skeleton of glutamate (B1630785) through a three-enzyme pathway known as the C5 pathway. oup.comosti.govresearchgate.net This process involves the activation of glutamate by ligation to tRNAGlu, followed by reduction and transamination to yield ALA. osti.govresearchgate.net Two molecules of ALA are then condensed to form porphobilinogen, and subsequently, four molecules are fused to form the linear tetrapyrrole hydroxymethylbilane, which is then cyclized and modified to produce protoporphyrin IX (Proto IX). oup.com Proto IX serves as a common precursor for both the heme and chlorophyll branches of the pathway. oup.comcas.cz

Branching from Divinylprotochlorophyllide (DV-PChlide)

Chlorophyll c synthesis diverges from the typical chlorophyllide synthesis pathway after the formation of divinylprotochlorophyllide (DV-PChlide). wikipedia.org DV-PChlide is a key intermediate in the biosynthesis of various chlorophylls (B1240455). cas.czoup.com

Role of 17¹ Oxidase (Chlorophyll c Synthase, CHLC) in Chlorophyll c2 Formation

A crucial step in the formation of this compound is the processing of DV-PChlide by a specific enzyme known as 17¹ oxidase, also referred to as chlorophyll c synthase (CHLC). wikipedia.org This enzyme directly converts DV-PChlide into this compound. wikipedia.org The proposed mechanism for this oxidation involves the hydroxylation of the 17-propionate residue at the 17¹-position, followed by successive dehydration to form the 17-acrylate residue characteristic of chlorophyll c pigments. wikipedia.org Recent research has identified CHLC as a dioxygenase containing 2-oxoglutarate-Fe(II) domains, responsible for this conversion in marine diatoms and other phytoplankton. nih.govresearchgate.netnih.gov

Enzymatic Conversion of this compound to Chlorophyll c1 via 8-Vinyl Reductase

This compound can be converted to chlorophyll c1. This conversion involves the reduction of the 8-vinyl group in this compound to an ethyl group in chlorophyll c1. wikipedia.orgcas.cz This reaction can be catalyzed by an 8-vinyl reductase. wikipedia.org While 8-vinyl reductases are known to act on various divinyl intermediates in chlorophyll biosynthesis, their specific action on this compound to form chlorophyll c1 has been suggested, potentially involving enzymes with promiscuous activity or specific isoforms. wikipedia.orgoup.comoup.comoup.com

Current Gaps in Understanding Chlorophyll c Group Biosynthesis

Despite advances, the enzymatic mechanisms involved in the biosynthesis of the chlorophyll c group are still not fully understood compared to chlorophyll a and b. cas.cz While CHLC has been identified as a key enzyme for chlorophyll c synthesis, the complete set of enzymes and regulatory steps specific to the formation of the different chlorophyll c subtypes, including the precise pathway for chlorophyll c3 synthesis from this compound, requires further elucidation. cas.cznih.gov There is evidence suggesting that distinct chlorophyll c synthases may exist in different algal groups. nih.govresearchgate.net

Regulatory Elements and Associated Proteins in Chlorophyll Biosynthesis (e.g., Ferredoxin C2)

The biosynthesis of chlorophyll is a tightly regulated process, controlled at various levels in response to environmental factors like light and developmental cues. oup.comfrontiersin.orgfrontiersin.org The formation of ALA is a key regulatory step. oup.com Regulation can occur through feedback loops, controlling gene expression or post-translational modifications. oup.comoup.com Signals are thought to originate from intermediates in both the heme and magnesium branches of the pathway. oup.com While the search results mention Ferredoxin C2 in the context of regulatory elements in chlorophyll biosynthesis nih.gov, specific detailed research findings on its direct role in this compound biosynthesis or associated regulatory mechanisms were not prominently featured in the provided snippets. However, ferredoxin-type proteins are generally involved in electron transfer reactions, which are essential for many enzymatic steps in tetrapyrrole biosynthesis, including reductions catalyzed by enzymes like protochlorophyllide (B1199321) oxidoreductase and potentially some vinyl reductases. wikipedia.orgresearchgate.netnih.gov

Phylogenetic Distribution and Chemotaxonomic Significance of Chlorophyll C2

Ubiquitous Presence in Algal Lineages: Diatoms, Dinoflagellates, Chrysomonads, Haptophytes, Cryptomonads, Xanthophytes

Chlorophyll (B73375) c2 is widely distributed among several major algal lineages. Research has consistently shown its presence in diatoms (Bacillariophyceae), dinoflagellates (Dinophyceae), chrysomonads (Chrysophyceae), haptophytes (Haptophyta, including coccolithophorids), cryptomonads (Cryptophyceae), and xanthophytes (Xanthophyceae) researchgate.netresearchgate.netubc.ca. Notably, studies examining a wide range of chlorophyll c-containing algae have indicated that chlorophyll c2 is nearly universal among the species investigated from these groups researchgate.netresearchgate.net. This widespread occurrence highlights its fundamental role as an accessory pigment in these diverse photosynthetic eukaryotes, many of which are significant contributors to marine primary production.

Co-occurrence Patterns with Chlorophyll c1 and Other Accessory Pigments

The presence of this compound often occurs in conjunction with other chlorophyll c forms, particularly chlorophyll c1, and a suite of accessory carotenoids. Chlorophyll c1 is frequently found alongside this compound in several algal classes, including brown seaweeds, diatoms, chrysomonads, haptophytes (specifically coccolithophorids), xanthophytes, and dinoflagellates that contain fucoxanthin (B1674175) researchgate.netresearchgate.net. In contrast, some dinoflagellates and cryptomonads have been reported to contain only this compound, although exceptions exist researchgate.netresearchgate.net.

The co-occurrence patterns of this compound with specific carotenoids are particularly important for chemotaxonomy. For instance, this compound is often found with fucoxanthin and its derivatives in diatoms, chrysophytes, haptophytes, and some dinoflagellates researchgate.netoup.comnih.govlimnology-journal.org. In peridinin-containing dinoflagellates, this compound is typically the predominant or sole chlorophyll c form present, alongside peridinin (B1679608) as the main carotenoid researchgate.netlimnology-journal.org. Cryptomonads containing this compound also possess unique accessory pigments like alloxanthin (B1238290) and phycobilins ubc.caebsco.com. These distinct pigment profiles, including the presence or absence of chlorophyll c1 and the specific types of co-occurring carotenoids, are valuable for differentiating algal classes and understanding their phylogenetic relationships, often linked to historical endosymbiotic events ubc.canih.gov.

Quantitative Distribution in Algal Classes and Species

The quantitative distribution of this compound, both in absolute terms and relative to chlorophyll a and other pigments, varies among different algal classes and even within species depending on environmental conditions like light intensity amazonaws.comucdavis.edu. In some diatoms and dinoflagellates, the amount of total chlorophyll c (including c1 and c2) can be nearly equivalent to that of chlorophyll a researchgate.netresearchgate.net. In other groups such as diatoms, dinoflagellates, chrysomonads, cryptomonads, and brown algae, chlorophyll c typically ranges from 20% to 50% of the chlorophyll a content on a weight basis researchgate.netresearchgate.net. Xanthophytes, however, have been noted to contain only trace amounts of chlorophyll c, with high chlorophyll a to c ratios researchgate.netresearchgate.net.

Quantitative analysis of pigments using techniques like High-Performance Liquid Chromatography (HPLC) allows for the determination of specific pigment concentrations in algal cultures and natural phytoplankton assemblages oup.comresearchgate.netcopernicus.orgint-res.com. These measurements provide data on the relative abundance of this compound compared to chlorophyll a and other accessory pigments, which can be used to estimate the contribution of different algal groups to total phytoplankton biomass oup.combibliotekanauki.pl. Studies have measured pigment-to-chlorophyll a and pigment-to-carbon ratios in various phytoplankton strains to assess photoacclimation and evaluate the stability of these ratios as chemotaxonomic markers amazonaws.comresearchgate.net. For example, research in a temperate estuary indicated fucoxanthin was the dominant auxiliary pigment, largely attributed to diatoms, but also present in other groups containing chlorophyll c like Chrysophyceae, Dictyochophyceae, Raphidophyceae, Dinophyta, and Haptophyta oup.com.

While specific comprehensive data tables detailing the quantitative distribution of this compound across a wide range of species and conditions were not explicitly provided in the search results, the findings indicate that such quantitative data is routinely collected and used in chemotaxonomic studies. The relative proportions of chlorophyll c1 and c2 can also vary; in algae containing both forms, they may occur in roughly equal amounts, or this compound might be present at twice the concentration of chlorophyll c1 researchgate.netresearchgate.net.

This compound as a Marker Pigment in Specific Phytoplankton Genera (e.g., Chrysochromulina species)

This compound, and in some cases specific derivatives of it, serve as important marker pigments for identifying and quantifying the contribution of certain phytoplankton groups in mixed populations. A notable example is the genus Chrysochromulina, a group of haptophytes. Research has identified a specific derivative, this compound-monogalactosyldiacylglyceride ester (Chl c2-MGDG), as a novel marker pigment particularly characteristic of Chrysochromulina species oup.comresearchgate.net. The presence of this ester has been detected in several Chrysochromulina species, supporting its utility as a chemotaxonomic marker for this genus researchgate.net.

Role in Photosynthetic Light Harvesting Complexes Lhcs

Integration of Chlorophyll (B73375) c2 within Light-Harvesting Complexes (e.g., Fucoxanthin-Chlorophyll Protein (FCP) Complexes, Chlorophyll a-Chlorophyll c2-Peridinin-Protein-Complex (acpPC))

Chlorophyll c2 is specifically integrated into certain types of LHCs found in algae. In diatoms and brown algae, it is a constituent of Fucoxanthin-Chlorophyll Protein (FCP) complexes. spiedigitallibrary.orgnih.govnih.govresearcher.life These complexes are crucial for light harvesting in these organisms, which contribute significantly to global primary production. researchgate.net FCP complexes typically contain fucoxanthin (B1674175), chlorophyll a, and this compound. spiedigitallibrary.org The ratio of these pigments can vary depending on the organism. spiedigitallibrary.orguniprot.org Studies on the FCP complex from the diatom Cyclotella meneghiniana have identified two different forms of this compound within the complex. nih.gov

In dinoflagellates, this compound is found in the Chlorophyll a-Chlorophyll c2-Peridinin-Protein-Complex (acpPC). biorxiv.orgfrontiersin.orgresearchgate.netresearchgate.net This complex, along with the peridinin-chlorophyll a protein complex (PCP), serves as a major light-harvesting antenna in these organisms. biorxiv.orgfrontiersin.orgresearchgate.net The acpPC complex is an integral membrane protein complex. researchgate.net Research on Symbiodinium species, symbiotic dinoflagellates, has shown that the native form of acpPC can exist as a trimer with a molecular weight of 64-66 kDa. researchgate.net The pigment composition in Symbiodinium acpPC has been determined in molecular ratios, for example, chlorophyll a:this compound:peridinin (B1679608):diadinoxanthin (B97544) at 4:6:6:1 in one study. researchgate.net Bioinformatic analysis suggests that Symbiodinium acpPC shares similarities with diatom FCP, which also tends to form trimers. researchgate.net

Energy Transfer Dynamics within LHCs: From this compound to Chlorophyll a and Other Pigments

Efficient energy transfer is fundamental to the function of LHCs, channeling absorbed light energy towards the photosynthetic reaction centers. This compound plays a role in this process by absorbing light and transferring the excitation energy to other pigments, primarily chlorophyll a. fondriest.comuniprot.orgacs.orgresearchgate.net

Studies using ultrafast spectroscopic techniques, such as pump-probe and coherent two-dimensional electronic spectroscopy, have investigated the energy transfer dynamics within FCP complexes. These studies have revealed an ultrafast energy transfer pathway from this compound to chlorophyll a in the FCP complex from diatoms like Cyclotella meneghiniana. acs.orgresearchgate.net This transfer can occur on extremely fast timescales, reported to be as rapid as 60 femtoseconds or less, depending on the specific chlorophyll c molecules involved. researchgate.net This rapid transfer is consistent with the close proximity of chlorophyll c and chlorophyll a within the complex, facilitating efficient excitation energy transfer. researchgate.net The energy transfer from chlorophyll c to chlorophyll a has been observed by various ultrafast spectroscopies, although the time constants can vary depending on experimental conditions. researchgate.net

While energy transfer from fucoxanthin to chlorophyll a is well-established, the energy flow channel connecting this compound and chlorophyll a has been a subject of investigation. acs.orgresearchgate.net Recent experiments have captured an instantaneous delocalization of excitation between fucoxanthin and chlorophyll c, suggesting significant coupling between these chromophores, despite their spatial proximity previously raising questions about potential interactions. spiedigitallibrary.orgresearcher.life

Influence of Electric Fields and Electrostatic Environment on this compound Excitation Energies within Protein Scaffolds

The protein environment within LHCs significantly influences the properties of the bound pigments, including their excitation energies and energy transfer dynamics. The electric fields and electrostatic environment created by the protein scaffold play a crucial role in tuning the energy levels of this compound. acs.orgnih.govresearchgate.net

Research on the FCP complex from the diatom Phaeodactylum tricornutum has shown that the excitation energies of chlorophyll c molecules are significantly influenced by the electric fields within the protein scaffold, being much lower than in organic solvents. acs.orgnih.govresearchgate.netchemrxiv.org This finding challenges the earlier belief that the excitation energy of chlorophyll c is always higher than that of chlorophyll a in FCP proteins. acs.orgnih.govresearchgate.netchemrxiv.org Chlorophyll c molecules, including this compound, have been found to be much more sensitive to these internal electric fields compared to chlorophyll a pigments. acs.orgnih.govresearchgate.netchemrxiv.org Specifically, the excitation energies of chlorophyll c were found to be approximately 5-fold more susceptible to electric fields than those of chlorophyll a. acs.orgnih.gov

The electric fields within the FCP matrix can substantially reduce the excitation energies of chlorophyll c molecules. nih.gov For this compound, this electric field effect is particularly significant, impacting both the excitation energy and the density difference between the ground and Qy excited states. acs.orgnih.gov The positive y components of the electric fields at the position of this compound molecules are notably larger than those for chlorophyll c1, contributing to this compound having the lowest excitation energy among all chlorophyll molecules in the studied FCP complex under certain simulation conditions. acs.orgnih.gov These peculiar properties of chlorophyll c molecules, particularly their sensitivity to electric fields, are considered a main reason behind the unexpected energy ladder observed in some FCP complexes. acs.orgnih.gov

Contribution of this compound to Overall Photosynthetic Efficiency in Diverse Aquatic Environments

In marine habitats, chlorophyll c, along with chlorophyll a and carotenoids, works collectively to harvest light. kent.ac.uk The presence of chlorophyll c1, c2, and c3 in the antennae of organisms found in oceanic areas helps them adapt to conditions where light penetration is reduced. kent.ac.uk this compound acts as an accessory pigment that increases solar energy absorption, especially beneficial in lower light conditions found at greater depths. researchgate.net

While chlorophyll a is the primary light-harvesting pigment in symbiotic dinoflagellates (zooxanthellae), this compound serves as an accessory pigment to enhance light absorption. researchgate.net Studies have shown that the ratio of this compound to chlorophyll a can increase with increasing depth, suggesting an adaptation to optimize light harvesting in varying light environments. researchgate.net

Advanced Spectroscopic Characterization and Energy Transfer Dynamics

Spectroscopic Techniques for Analyzing Chlorophyll (B73375) c2

Various spectroscopic methods are employed to characterize Chl c2, providing insights into its structure, concentration, excited states, and interactions within pigment-protein complexes.

UV-Visible Absorption Spectroscopy for Identification and Quantification

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for identifying and quantifying photosynthetic pigments like Chl c2. thermofisher.com This method measures the amount of light absorbed by a substance across the UV and visible spectrum. thermofisher.com Different chlorophyll compounds and carotenoids exhibit distinct absorption spectra with characteristic maxima at specific wavelengths, allowing for their identification in pigment extracts. fdbio-rptu.de

For Chl c2, characteristic absorption maxima are observed in the blue and red regions of the spectrum. In diethyl ether, Chl c2 has absorption maxima around 447, 580, and 627 nm. wikipedia.org In acetone (B3395972), these maxima shift slightly to around 450, 581, and 629 nm. wikipedia.org The position of absorption maxima can be influenced by the solvent used for extraction. fdbio-rptu.de

UV-Vis spectroscopy can be used for the quantitative determination of Chl c2 concentration in a sample by applying Beer's Law, which relates absorbance to concentration. thermofisher.comcooper.edu However, accurate quantification in pigment mixtures can be complicated by overlapping absorption bands of different pigments, such as chlorophyll a, chlorophyll b, and various carotenoids. fdbio-rptu.dewepal.nlresearchgate.net Spectrophotometric procedures, including trichromatic methods, have been developed to account for these overlaps and determine the concentrations of multiple chlorophylls (B1240455) in a single extract. wepal.nl For instance, the US EPA Method 446.0 utilizes visible spectrophotometry to determine chlorophylls a, b, c1 + c2, and pheopigments in marine and freshwater algae. buhl-bonsoe.dk

Fluorescence Spectroscopy

Fluorescence spectroscopy provides complementary information to absorption spectroscopy by analyzing the light emitted by chlorophyll molecules as they return from excited states to their ground state. wikipedia.org Excited chlorophyll dissipates absorbed light energy through photosynthesis, heat dissipation, or fluorescence emission. wikipedia.org The analysis of chlorophyll fluorescence is a valuable tool in plant research and can indicate photosynthetic energy conversion efficiency and plant stress. wikipedia.orgearsel.org

Fluorescence spectra of chlorophylls typically show emission peaks in the red and far-red spectral regions (675–740 nm), with characteristic peaks for different chlorophyll types. earsel.org While the search results primarily discuss chlorophyll a fluorescence, fluorescence spectroscopy is also applied to characterize Chl c2, often in the context of energy transfer dynamics within light-harvesting complexes. csic.esresearchgate.net Non-polar fluorescent peaks sharing a common Chl c-type absorption spectrum have been detected and characterized using fluorescence spectroscopy. csic.esresearchgate.net The spectral characteristics of chlorophyll fluorescence are sensitive to chlorophyll content and can show changes in intensity, wavelength shifts, and bandwidths under different conditions. earsel.org

Femtosecond Time-Resolved Transient Absorption Spectroscopy for Energy Transfer Studies

Femtosecond time-resolved transient absorption (TA) spectroscopy is a powerful ultrafast technique used to investigate the dynamics of excited states and energy transfer processes in photosynthetic systems on extremely short timescales, typically from less than 100 femtoseconds to hundreds of picoseconds. nih.gov This method involves exciting a sample with an ultrashort "pump" pulse and then probing the resulting changes in absorption with a time-delayed "probe" pulse. nih.gov The difference in absorption spectra as a function of time delay provides insights into the dynamic processes occurring after light absorption, such as excited-state energy migration and the formation of new chemical species. nih.gov

Femtosecond TA spectroscopy has been applied to study energy transfer from Chl c2 to chlorophyll a in light-harvesting complexes, such as the fucoxanthin-chlorophyll protein (FCP) complex found in diatoms. acs.orgresearchgate.net These studies have revealed ultrafast energy transfer pathways. acs.orgresearchgate.net For example, measured dynamics of the absorption band associated with the Qy transition of Chl c2 have shown ultrafast energy transfer to Chl a. acs.orgresearchgate.net A combination of transient absorption and 2DES spectroscopy identified a Chl c to Chl a pathway with a time constant of 60 fs, indicating highly efficient inter-chlorophyll energy transfer in FCP. researchgate.net

Coherent Two-Dimensional Electronic Spectroscopy

Coherent Two-Dimensional Electronic Spectroscopy (2DES) is an advanced technique that provides detailed information about electronic couplings, energy transfer pathways, and coherent phenomena in complex molecular systems like photosynthetic pigment-protein complexes. acs.orgresearchgate.netaip.orgntu.edu.sg 2DES offers advantages over conventional pump-probe methods by providing separate spectral information for donor and acceptor molecules involved in energy transfer. ntu.edu.sg

2DES has been utilized to investigate energy transfer processes and coherent phenomena in FCP complexes containing Chl c2. acs.orgresearchgate.netaip.org Studies using 2DES at different temperatures (e.g., 77 K and room temperature) have provided insights into the energy transfer between Chl c2 and Chl a. acs.orgresearchgate.netaip.org For instance, 2DES carried out at 77 K found two distinct Chl c to Chl a routes operating on different timescales, 320 fs and 3.9 ps. researchgate.net The faster component was suggested to be vibronically enhanced, while the slower channel was proposed to work in the standard Förster regime. researchgate.net

Microsecond Flash Photolysis Analysis for Photoprotective Capabilities

Microsecond flash photolysis analysis is a technique used to study the formation and decay of triplet states and other transient species with lifetimes in the microsecond range. This method is particularly useful for investigating photoprotective mechanisms in photosynthetic systems, which often involve the quenching of excited chlorophyll triplet states by carotenoids to prevent the formation of damaging reactive oxygen species. researchgate.netnih.govnih.gov

Microsecond flash photolysis analysis has been applied to study the photoprotective capabilities of pigment-protein complexes containing Chl c2, such as the chlorophyll a-chlorophyll c2-peridinin-protein-complex (acpPC) from symbiotic dinoflagellates. researchgate.netnih.govwilddata.cn While carotenoids like peridinin (B1679608) and diadinoxanthin (B97544) are primarily known for quenching chlorophyll a triplet states, flash photolysis can help assess the role of accessory pigments like Chl c2 in these processes. researchgate.netnih.gov Studies on the acpPC complex have shown that while Chl c2 is well-suited for light harvesting, its performance in photoprotection in this specific complex might be questionable, which is unusual among carotenoid-containing light-harvesting proteins. researchgate.netnih.gov

Analysis of Absorption Maxima and Spectral Overlap in Pigment Mixtures

The analysis of absorption maxima and spectral overlap is crucial for understanding the light-harvesting function of Chl c2 in photosynthetic organisms, where it coexists with other pigments like chlorophyll a and carotenoids. Chl c2 acts as an accessory pigment, broadening the range of wavelengths absorbed by the photosynthetic apparatus. researchgate.net

As mentioned earlier, Chl c2 exhibits characteristic absorption maxima in the blue-green and red-orange regions of the spectrum. wikipedia.org These absorption bands overlap with the absorption spectra of other pigments present in light-harvesting complexes. For example, chlorophyll a has major absorption peaks around 430 nm and 662 nm. researchgate.net Carotenoids typically absorb strongly in the blue-green region (around 400-500 nm), often with multiple maxima or shoulders. fdbio-rptu.deresearchgate.net

The spectral overlap between Chl c2 and other pigments facilitates efficient energy transfer. Energy absorbed by Chl c2 can be transferred to chlorophyll a, which is the primary pigment involved in the photochemical reactions of photosynthesis. researchgate.netacs.orgresearchgate.net The efficiency of this energy transfer is influenced by the spectral overlap between the emission spectrum of the donor pigment (Chl c2) and the absorption spectrum of the acceptor pigment (chlorophyll a), as described by Förster resonance energy transfer (FRET) theory.

Analyzing the absorption maxima and spectral overlap in pigment mixtures is essential for:

Identifying the presence and relative abundance of different pigments in a sample. fdbio-rptu.dewepal.nl

Quantifying pigment concentrations using techniques like UV-Vis spectroscopy, despite the challenges posed by overlapping bands. fdbio-rptu.dewepal.nl

Understanding the pathways and efficiency of energy transfer within light-harvesting complexes. acs.orgresearchgate.net

Developing spectroscopic methods for analyzing pigments in complex biological samples, such as those from stratified lakes containing diverse photosynthetic microorganisms with overlapping absorption spectra. limnetica.com

The specific absorption maxima of Chl c2 and other pigments can vary slightly depending on the solvent environment and interactions within pigment-protein complexes. fdbio-rptu.deufms.br This highlights the importance of considering the biological context when interpreting spectroscopic data.

Quantum Mechanical/Molecular Mechanical (QM/MM) Frameworks for Excitation Energy Calculations

Quantum Mechanical/Molecular Mechanical (QM/MM) frameworks are powerful computational tools used to investigate the electronic structure and excitation energies of chromophores like Chlorophyll c2 within their native protein environments. These methods treat the chromophore (this compound in this case) quantum mechanically, allowing for a detailed description of its electronic states, while the surrounding protein and solvent environment are treated with classical molecular mechanics. This hybrid approach enables researchers to account for the significant influence of the protein matrix on the pigment's optical properties and excitation energy transfer dynamics.

Studies utilizing QM/MM approaches have been employed to calculate the excitation energies of chlorophylls, including Chlorophyll c molecules, within light-harvesting complexes such as the Fucoxanthin-Chlorophyll Protein (FCP) complex found in diatoms. These calculations help to understand the energy landscape within the complex and predict the pathways of excitation energy transfer. For instance, QM/MM simulations have been used to determine the Qy excitation energies of individual chlorophyll molecules, revealing that this compound can have a low excitation energy within the FCP complex of certain diatoms like Phaeodactylum tricornutum. acs.orgnih.gov This finding suggests that this compound might act as a terminal emitter in the energy funnel under specific conditions, which differs from observations in other diatom species. acs.orgnih.gov

The QM/MM approach allows for the investigation of how the protein environment, including electrostatic interactions, influences the excitation energies of this compound. Research indicates that electric fields within the FCP matrix can substantially reduce the excitation energies of Chlorophyll c molecules, to a greater extent than in Chlorophyll a molecules. nih.gov This highlights the importance of the protein environment in tuning the energy levels of pigments and directing energy transfer.

Different levels of theory can be employed within the QM/MM framework for excitation energy calculations, including semi-empirical methods, time-dependent density functional theory (TD-DFT) with various functionals, and multireference methods. acs.orgacs.org The choice of method impacts the accuracy and computational cost of the simulations. For example, TD-LC-DFTB and DFT/MRCI schemes have been used to calculate excitation energies for chlorophyll molecules in QM/MM settings. acs.org

QM/MM molecular dynamics (MD) simulations can also be coupled with excitation energy calculations to explore the effects of conformational dynamics and thermal fluctuations on the electronic properties of this compound within the protein. acs.orgnih.gov These simulations provide insights into how the dynamic nature of the protein environment influences energy transfer pathways. acs.orgrsc.org

Derivative Analysis of Absorption Spectra for Component Pigment Identification

Derivative analysis of absorption spectra is a valuable technique for resolving overlapping absorption bands of different pigments in a mixture, such as those found in phytoplankton or isolated pigment-protein complexes. This method involves calculating the first, second, or higher-order derivatives of the absorption spectrum with respect to wavelength. By enhancing fine spectral features and suppressing broad background absorption, derivative analysis can help to identify the presence and estimate the relative contributions of individual pigments, including this compound. mdpi.comresearchgate.netyale.edu

The absorption spectrum of phytoplankton is a composite of the absorption spectra of its constituent pigments, which often overlap significantly. researchgate.net Derivative analysis, particularly the second and fourth derivatives, can reveal characteristic peaks and shoulders that correspond to the absorption maxima of individual pigments. mdpi.comyale.edu For example, derivative spectra of phytoplankton absorption have been used to identify major absorption signatures and retrieve pigment concentrations. mdpi.com

Studies have shown that derivative analysis can effectively extract characteristic peaks in phytoplankton absorption spectra. The second derivative transformation, for instance, has been shown to reveal absorption peaks of various chlorophylls and other pigments. optica.org While derivative analysis is a widely used technique, it can be sensitive to noise in the spectra and the choice of the derivative step can influence the results. researchgate.netoptica.org

Derivative analysis has been applied to analyze the spectral absorption by photosynthetic pigments in natural samples. yale.edu By examining the wavelength and magnitude of derivative values, information regarding the identification and quantification of phytoplankton pigments responsible for a given spectral signature can be obtained. yale.edu Linear relationships have been established between derivative values at selected wavelengths and concentrations of major tetrapyrrole pigments, including chlorophylls a, b, and c. yale.edu

The characteristic absorption maxima of this compound in different solvents are known. For example, in diethyl ether, this compound has absorption maxima around 447, 580, and 627 nm, while in acetone, the maxima are around 450, 581, and 629 nm. wikipedia.org Derivative analysis can help to pinpoint these specific absorption features within the complex absorption profiles of biological samples, aiding in the identification of this compound and differentiating it from other chlorophylls and accessory pigments. optica.orgoptica.org

Derivative spectroscopy enhances minute fluctuations in reflectance or absorption spectra and can separate closely related absorption features, making it useful for analyzing pigment composition. optica.org It has been used for both qualitative and quantitative analysis of microbial pigments. optica.org Qualitative information about pigment composition is obtained from the wavelength position of absorption features in derivative spectra. optica.org

While the provided search results discuss derivative analysis in the context of identifying chlorophylls and other pigments in phytoplankton and sediments, they specifically mention Chlorophyll c in general or differentiate between Chlorophyll c1, c2, and c3 in some instances when discussing absorption peaks. optica.orgwikipedia.org The application of derivative analysis specifically to isolate and quantify this compound within complex mixtures is a direct extension of these demonstrated capabilities.

Here is a table summarizing typical absorption maxima for this compound in different solvents, which are relevant for derivative analysis:

SolventAbsorption Maxima (nm)
Diethyl ether447, 580, 627
Acetone450, 581, 629

Note: These values are approximate and can vary slightly depending on the specific conditions and source.

Analytical Methodologies for Research and Quantitative Assessment of Chlorophyll C2

Chromatographic Separation Techniques:

Chromatography is fundamental for separating Chlorophyll (B73375) c2 from other chlorophylls (B1240455) and carotenoids present in biological samples. creative-proteomics.com This is crucial because pigments often have similar spectral properties, which can interfere with accurate analysis in mixed solutions. nemi.gov

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

HPLC is a cornerstone technique for the analysis of chlorophylls, including Chlorophyll c2, offering high sensitivity, resolution, and versatility. creative-proteomics.com This method utilizes a stationary phase, commonly a reversed-phase C18 column, and a mobile phase, typically a gradient mixture of organic solvents like methanol (B129727), acetonitrile, and acetone (B3395972), often with water or buffers. creative-proteomics.comschweizerbart.denih.gov Pigments are separated based on their differential interactions with the stationary and mobile phases, resulting in distinct peaks in a chromatogram. creative-proteomics.com

HPLC is widely used for both the isolation and quantification of this compound. creative-proteomics.comschweizerbart.denih.gov Detection is commonly achieved using UV-visible absorption spectroscopy or fluorescence detection, allowing for precise quantification based on peak areas and calibration with known standards. creative-proteomics.com HPLC can effectively separate Chlorophyll c1 and c2, as well as other photosynthetic pigments and their derivatives. creative-proteomics.comnih.gov

Research findings highlight the importance of extraction methods for accurate HPLC quantification. For instance, studies comparing acetone and methanol extraction for benthic microalgae showed that acetone extraction underestimated this compound concentrations, recommending methanol extraction with sonication for improved recovery in sedimentary pigment analysis. schweizerbart.de

Thin-Layer Chromatography (TLC) in Pigment Distribution Studies

Thin-Layer Chromatography (TLC) offers a cost-effective and rapid approach for chlorophyll analysis, particularly useful for qualitative screening and preliminary assessments of pigment distribution. creative-proteomics.com In TLC, pigments are applied as spots onto a thin layer of adsorbent material, such as silica (B1680970) gel or aluminum oxide, on a plate. creative-proteomics.com Pigments separate as a solvent (mobile phase) moves up the plate by capillary action, with separation based on differential migration rates. creative-proteomics.com

While TLC generally lacks the resolution and sensitivity of HPLC for precise quantification, it remains valuable for visualizing the pigment composition of samples and studying pigment distribution patterns. creative-proteomics.com Chlorophyll bands can be visualized under UV light or by using specific reagents. creative-proteomics.com TLC has been used in studies examining the distribution of chlorophylls, including this compound, in various algal species. researchgate.net

Mass Spectrometry Approaches:

Mass spectrometry (MS) provides powerful tools for the identification and structural characterization of this compound and its derivatives, often coupled with chromatographic techniques. researchgate.netresearchgate.netcsic.es

LC-MS/MS and Targeted Metabolomics for Qualitative and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a highly sensitive and accurate method for the qualitative and quantitative analysis of this compound and related metabolites. creative-proteomics.comnih.gov This hyphenated technique combines the separation power of LC with the identification capabilities of MS. researchgate.netresearchgate.net Targeted metabolomics, utilizing LC-MS/MS, focuses on the identification and quantification of specific metabolites, including this compound, within a sample. creative-proteomics.comnih.gov

LC-MS/MS allows for the accurate identification of this compound based on its molecular mass and characteristic fragmentation pattern in the mass spectrometer. creative-proteomics.comresearchgate.net This is particularly useful in complex biological matrices where multiple pigments and their degradation products may be present. nemi.govmdpi.com Targeted metabolomics workflows involving LC-MS/MS typically include sample preparation, chromatographic separation, mass spectrometric detection, and data analysis for qualitative and quantitative assessment. creative-proteomics.com This approach has been applied in studies analyzing chlorophylls and their derivatives in various organisms and samples. nih.govresearchgate.netcsic.es

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for Structural Elucidation of Derivatives

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a "soft" ionization technique that has been historically important in the structural elucidation of chlorophylls, including this compound and its derivatives. researchgate.netresearchgate.netcsic.esnih.gov FAB-MS involves bombarding the sample (typically dissolved in a matrix) with a beam of high-energy atoms, causing ionization and fragmentation of the analyte molecules. researchgate.netcsic.es

FAB-MS can provide molecular weight information and characteristic fragmentation patterns that aid in determining the structure of complex chlorophyll molecules and their modified forms. researchgate.netresearchgate.netcsic.es This technique has been particularly useful in characterizing novel chlorophyll c derivatives, such as this compound monogalactosyldiacylglyceride ester, by providing a high mass molecular ion and fragmentation data compatible with proposed structures. researchgate.netcsic.es While newer ionization techniques like ESI-MS and APCI-MS are also widely used and often coupled with LC, FAB-MS has contributed significantly to the understanding of chlorophyll c structures. researchgate.netcsic.es

Spectrophotometric Determination in Mixed Pigment Solutions

Spectrophotometry is a fundamental method for quantifying chlorophylls based on their characteristic light absorption properties at specific wavelengths. wepal.nlresearchgate.netbuhl-bonsoe.dk In mixed pigment solutions, spectrophotometric determination of this compound requires accounting for the absorbance of other pigments present. nemi.gov

Trichromatic spectrophotometric methods have been developed to simultaneously determine the concentrations of chlorophylls a, b, and c (often reported as chlorophyll c1 + c2) in the absence of degradation products. nemi.govwepal.nlepa.gov These methods involve measuring absorbance at specific wavelengths corresponding to the absorption maxima of each chlorophyll and using a set of equations with known extinction coefficients to calculate concentrations. nemi.govwepal.nl For Chlorophyll c, measurements are typically taken around 630 nm. wikipedia.orgbuhl-bonsoe.dk

While spectrophotometry is relatively simple and cost-effective, spectral overlap between different pigments can lead to over- or underestimation, especially in samples with complex pigment compositions. nemi.govperiodikos.com.br The accuracy of spectrophotometric methods relies on using high-performance spectrophotometers with narrow bandwidths and appropriate equations for the specific solvent and pigment mixture. wepal.nlnih.gov Despite limitations in complex mixtures compared to chromatography, spectrophotometry remains a widely used method for routine chlorophyll analysis and can provide valuable estimates, particularly when the pigment composition is relatively well-characterized or when used in conjunction with other techniques. buhl-bonsoe.dkperiodikos.com.br New equations for spectrophotometric determination of chlorophylls, including c1 and c2, in various solvents have been developed to improve consistency. researchgate.netnih.gov

Analytical MethodKey Application(s)AdvantagesLimitations
HPLC Isolation, QuantificationHigh sensitivity, high resolution, versatileCan be time-consuming and costly
TLC Qualitative screening, Pigment distribution studiesCost-effective, rapid, simpleLower resolution and sensitivity than HPLC, primarily qualitative
LC-MS/MS (Targeted Metabolomics) Qualitative and quantitative analysis, IdentificationHigh sensitivity and accuracy, structural informationRequires specialized instrumentation and expertise
FAB-MS Structural elucidation of derivativesUseful for characterizing novel and complex structuresLess common for routine quantification compared to ESI-MS; requires specific matrix
Spectrophotometric Determination Quantification in mixed solutions (with equations)Simple, cost-effective for routine analysisSpectral overlap can cause inaccuracies in complex mixtures

7.4. Challenges in this compound Analysis: Interferences and Extraction Efficiency

Analyzing this compound, like other chlorophylls, presents several challenges related to interferences from co-extracted compounds and the efficiency of the extraction process itself. These challenges can significantly impact the accuracy and reliability of quantitative assessments.

Interferences:

One of the primary challenges in analyzing this compound is the potential for interference from other pigments and degradation products that absorb light at similar wavelengths nemi.govnalms.org. Chlorophylls a, b, and other chlorophyll c types (c1, c3), as well as pheopigments (such as pheophytin and pheophorbide derivatives), can have overlapping absorption spectra with this compound, particularly in spectrophotometric methods nemi.govnalms.orgvliz.befigshare.comwepal.nl. This spectral overlap can lead to over- or underestimation of this compound concentrations if not properly addressed nemi.gov.

For instance, in samples containing a mixture of chlorophylls and their degradation products, the absorbance measured at a specific wavelength may be a composite of the contributions from several compounds nemi.govnalms.orgvliz.be. Traditional spectrophotometric methods, such as trichromatic equations, attempt to correct for the interference of other chlorophylls, but they may not fully account for the presence of degradation products which also absorb at similar wavelengths nalms.orgvliz.be.

Turbidity in samples can also interfere with spectrophotometric measurements by scattering light, leading to falsely high absorbance values nemi.govbuhl-bonsoe.dk. Proper sample clarification through centrifugation or filtration is often necessary to mitigate this interference nemi.gov.

Extraction Efficiency:

Efficient extraction of this compound from biological matrices is crucial for accurate quantification. The choice of solvent is a critical factor influencing extraction efficiency thermofisher.comiopan.gda.pl. Different solvents exhibit varying abilities to penetrate cell membranes and dissolve pigments mdpi.comcopernicus.org. While solvents like acetone and ethanol (B145695) are commonly used for chlorophyll extraction, their efficiency can vary depending on the organism and sample type iopan.gda.plmdpi.comcopernicus.orgbibliotekanauki.pl. For example, studies have shown that 96% ethanol can be more efficient than 90% acetone for extracting chlorophyll from certain algae cultures and seawater samples, sometimes requiring homogenization with acetone to improve yield iopan.gda.plbibliotekanauki.pl. Other solvents like methanol, N,N-Dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have also been investigated, with DMSO showing higher efficiency in extracting chlorophyll from biological soil crusts compared to ethanol in some studies mdpi.comcopernicus.org.

The extraction time and temperature also play a significant role in efficiency iopan.gda.plpcbiochemres.com. Insufficient extraction time may result in incomplete pigment recovery, while prolonged extraction or elevated temperatures can lead to pigment degradation figshare.comiopan.gda.plpcbiochemres.com. Mechanical disruption of samples, such as homogenization or grinding, can improve extraction efficiency by breaking open cells and allowing better solvent access to the pigments nemi.goviopan.gda.plcopernicus.org. However, some studies suggest that grinding dry samples prior to extraction might have a negative effect on chlorophyll yield copernicus.org.

Research findings highlight the variability in extraction efficiency depending on the solvent and method used. For instance, a study comparing different extraction methods for chlorophyll a in sesame genotypes found that DMSO, 96% ethanol at 85 °C, and boiling leaves in 96% ethanol at 85 °C yielded significantly higher chlorophyll a levels compared to other methods mdpi.comnih.gov. The initial extraction cycle is typically the most efficient, with subsequent extractions yielding diminishing amounts of pigment mdpi.comnih.gov.

The stability of this compound during the extraction process is another concern. Chlorophylls are sensitive to light, temperature, and chemical conditions, which can lead to degradation into various products nemi.govfigshare.comwepal.nlmdpi.com. These degradation products can further complicate analysis by interfering with the measurement of the intact this compound molecule vliz.befigshare.comwepal.nl. Working in subdued light and controlling temperature are important steps to minimize degradation during extraction and analysis iopan.gda.plcopernicus.org.

The following table summarizes some of the challenges in this compound analysis:

ChallengeDescriptionImpact on AnalysisMitigation Strategies
Interferences Spectral overlap with other chlorophylls (a, b, c1, c3) and pheopigments. nemi.govnalms.orgvliz.befigshare.comwepal.nlOver- or underestimation of this compound concentration. nemi.govUse of more selective analytical techniques (e.g., HPLC), appropriate equations, and accounting for degradation products. vliz.befigshare.com
Turbidity in samples. nemi.govbuhl-bonsoe.dkFalsely high absorbance values in spectrophotometry. nemi.govbuhl-bonsoe.dkSample clarification through filtration or centrifugation. nemi.gov
Extraction Efficiency Choice of solvent and its ability to penetrate matrix and dissolve pigments. thermofisher.comiopan.gda.plmdpi.comcopernicus.orgIncomplete recovery of this compound. iopan.gda.plmdpi.comcopernicus.orgOptimization of solvent type and concentration based on sample matrix. iopan.gda.plmdpi.comcopernicus.org
Extraction time and temperature. iopan.gda.plpcbiochemres.comIncomplete extraction or pigment degradation. figshare.comiopan.gda.plpcbiochemres.comDetermining optimal extraction duration and temperature. iopan.gda.plpcbiochemres.com
Sample matrix complexity (cell walls, pigment location). mdpi.comDifficulty in accessing and extracting pigments. mdpi.comMechanical disruption (homogenization, grinding) where appropriate. nemi.goviopan.gda.plcopernicus.org
Pigment Degradation Sensitivity to light, temperature, and chemicals. nemi.govfigshare.comwepal.nlmdpi.comFormation of degradation products that interfere with analysis. vliz.befigshare.comwepal.nlWorking in subdued light, controlling temperature, and minimizing exposure to degrading conditions. iopan.gda.plcopernicus.org

Evolutionary Trajectory of Chlorophyll C2 and Photosynthetic Systems

Position of Chlorophyll (B73375) c Synthesis in the Evolution of Chlorophyll Biosynthesis Pathways

The biosynthesis of chlorophylls (B1240455) is a complex, multi-step process that is thought to have evolved from the heme biosynthesis pathway. nih.gov A central concept in understanding the evolution of this pathway is the "Granick hypothesis," which proposes that the biosynthetic sequence of chlorophylls mirrors their evolutionary appearance. nih.govuv.mx This hypothesis suggests that earlier, simpler forms of chlorophylls were the final products in ancient organisms, and as new enzymes evolved, the pathway was extended to produce more complex and stable chlorophyll molecules. uv.mxnih.gov

The chlorophyll biosynthesis pathway begins with the insertion of magnesium into protoporphyrin IX, a branch point shared with heme synthesis. nih.govpnas.org From this point, a series of enzymatic reactions lead to the formation of protochlorophyllide (B1199321), the immediate precursor to chlorophyllide a. nih.gov The synthesis of Chlorophyll c diverges from the main pathway leading to Chlorophyll a. Specifically, Chlorophyll c molecules are synthesized from chlorophyllide a.

The evolutionary placement of Chlorophyll c synthesis is a subject of ongoing research. Phylogenetic analyses of the enzymes involved in the (bacterio)chlorophyll pathway have been used to reconstruct the evolutionary history of this process. nih.gov These studies have sometimes yielded conflicting theories regarding the precise evolutionary timeline and the relationships between different chlorophyll-synthesizing organisms. researchgate.net However, the presence of Chlorophyll c in diverse and ancient eukaryotic algal lineages, such as diatoms, haptophytes, and dinoflagellates, suggests that the capacity to synthesize this pigment arose early in the evolution of eukaryotic photosynthesis.

Table 1: Key Enzymes in the Common (Bacterio)chlorophyll Biosynthesis Pathway

StepEnzyme(s)Reaction
1(B)ChlHID complexInsertion of Mg2+ into protoporphyrin IX to form Mg-protoporphyrin. nih.gov
2Mg-protoporphyrin IX methyltransferaseMethylation of Mg-protoporphyrin to form Mg-protoporphyrin IX monomethyl ester.
3AcsF/CycI and Ycf54Formation of the isocyclic fifth ring to produce 3,8-divinyl protochlorophyllide a. pnas.org
4Protochlorophyllide oxidoreductase (LPOR/DPOR)Reduction of the IV pyrrole (B145914) ring of protochlorophyllide to form chlorophyllide. nih.gov

This table is interactive. You can sort and filter the data.

Co-evolution with Light-Harvesting Antennae Systems in Eukaryotic Algae

The evolution of Chlorophyll c2 is intimately linked with the development of specialized light-harvesting antennae systems in many eukaryotic algae. researchgate.net These antennae, composed of pigment-protein complexes, are responsible for absorbing light energy and transferring it to the photosynthetic reaction centers. nih.govmdpi.com The incorporation of this compound into these complexes has been a key adaptation for efficient light capture in aquatic environments.

In many algal groups, including cryptophytes and diatoms, this compound is found within transmembrane light-harvesting complexes (LHCs). oup.com These LHCs are part of a superfamily of chlorophyll and carotenoid-binding proteins present in photosynthetic eukaryotes. nih.gov The evolution of these proteins has allowed for the binding of a variety of pigments, including different types of chlorophylls and carotenoids, enabling algae to adapt to diverse light conditions. researcher.life

The co-evolution of this compound and its associated antenna proteins is evident in the structural organization of these complexes. For instance, in cryptophyte algae, this compound is a component of the alloxanthin-chlorophyll a/c-binding proteins (ACPIs) that form the light-harvesting antenna of photosystem I. oup.com The specific arrangement of this compound and other pigments within these proteins is optimized for efficient energy transfer.

The evolutionary history of LHCs suggests that a core antenna system was established early in the diversification of green algae and that this system was subsequently modified and expanded in different algal lineages. nih.govmdpi.com The acquisition of plastids through secondary endosymbiosis has also played a significant role in the evolution of light-harvesting systems in algae containing Chlorophyll c. For example, the plastids of cryptophytes are derived from a red algal ancestor, and their light-harvesting systems represent a unique evolutionary intermediate. oup.com

Hypotheses on the Evolutionary Relationship between Chlorophyll and Bacteriochlorophyll (B101401)

The evolutionary relationship between chlorophylls, found in oxygenic phototrophs, and bacteriochlorophylls, found in anoxygenic phototrophs, is a fundamental question in the study of photosynthesis. pnas.org Several hypotheses have been proposed to explain the origin and diversification of these two major classes of photosynthetic pigments.

One long-standing hypothesis, based on the modern biosynthetic pathway where chlorophyll precedes bacteriochlorophyll, suggests that chlorophyll evolved first. pnas.orgnih.gov This idea is a component of the broader Granick hypothesis, which posits that the steps in a biosynthetic pathway reflect the evolutionary sequence of its products. nih.gov

However, more recent analyses of the genes encoding the enzymes for chlorophyll and bacteriochlorophyll biosynthesis have provided evidence for an alternative hypothesis: that bacteriochlorophyll synthesis evolved earlier than chlorophyll synthesis. pnas.orgnih.govpnas.org This view is supported by phylogenetic studies of key biosynthetic enzymes. nih.gov It has been proposed that the genes for bacteriochlorophyll synthesis were present in the common ancestor of all photosynthetic bacteria and that the pathway leading to chlorophyll evolved later in the lineage leading to cyanobacteria.

A third perspective suggests that both chlorophyll and bacteriochlorophyll biosynthetic pathways diverged from a common ancestral pathway. This "fusion" theory posits that the two photosystem types found in cyanobacteria (and subsequently in eukaryotic algae and plants) arose through the combination of components from different anoxygenic photosynthetic bacteria. However, analyses of the chlorophyll biosynthesis genes have not shown a clear dichotomy that would support a fusion event at the origin of cyanobacteria. researchgate.net

The debate surrounding the evolutionary relationship between chlorophyll and bacteriochlorophyll is ongoing, with different lines of evidence supporting various scenarios. The presence of invariant sites in the sequences of biosynthetic genes can complicate phylogenetic analyses, leading to conflicting interpretations. nih.govpnas.org

Adaptation of Pigment Composition to Diverse Photonic Environments

The composition of photosynthetic pigments, including the relative amounts of different chlorophylls and carotenoids, is a key factor in the ability of photosynthetic organisms to adapt to diverse light environments. nih.govmdpi.com Algae, in particular, exhibit a remarkable plasticity in their pigment content in response to changes in light intensity and spectral quality. nih.gov

The presence of this compound is a significant adaptation for photosynthesis in aquatic environments, where light is often attenuated and the spectral distribution is shifted towards the blue-green region. This compound has a strong absorption in the blue region of the spectrum, which allows algae to effectively capture the available light in deeper waters.

Studies on various algal species have shown that the ratio of different chlorophylls can change in response to light conditions. For instance, under low light, some plants increase their total chlorophyll content to maximize light capture. nih.gov Similarly, the ratio of chlorophyll a to accessory pigments like this compound can be adjusted to optimize the absorption of the available light spectrum.

The ability to alter pigment composition is part of a broader suite of acclimation responses to fluctuating light environments. researchgate.net These responses can also include changes in the size and composition of the light-harvesting antennae and the ratio of photosystem I to photosystem II. mdpi.comnih.gov In some cases, changes in pigment content can also be influenced by other environmental factors, such as carbon dioxide concentration. mdpi.com

The diversity of pigment profiles observed across different algal groups reflects the long evolutionary history of adaptation to a wide range of photonic niches. The presence of this compound in many successful and widespread algal lineages underscores the evolutionary significance of this pigment in optimizing light harvesting in the underwater world.

Ecological and Biogeochemical Significance in Aquatic Systems

Contribution to Primary Productivity in Marine and Freshwater Ecosystems

Primary productivity, the rate at which organic matter is created by producers, forms the base of aquatic food webs. Photosynthetic microalgae, including those containing chlorophyll (B73375) c2, are major contributors to primary productivity in both marine and freshwater environments nih.gov. They are responsible for a significant portion of global primary production, supporting nearly all aquatic animal life by generating oxygen and food nih.govwikipedia.org.

The concentration of chlorophyll, including chlorophyll c2 as a component of total chlorophyll, is often used as a proxy for phytoplankton biomass and, consequently, primary productivity nih.govwikipedia.orgtrjfas.org. Studies have shown a positive association between chlorophyll concentration and primary production in marine ecosystems fao.orgresearchgate.net.

Role in Light Utilization Strategies of Phytoplankton in Water Columns

Phytoplankton exhibit diverse light utilization strategies to optimize photosynthesis in the spatially and temporally variable light environment of the water column nih.govmdpi.comresearchgate.net. The presence of accessory pigments like this compound is a key component of these strategies. Different phytoplankton groups possess different types and concentrations of pigments, allowing them to absorb light across various wavelengths mdpi.com.

Phytoplankton containing this compound are particularly adept at utilizing the blue-green light that penetrates deeper into the water. This is advantageous in stratified water columns where light availability decreases with depth and the spectral quality of light changes. By absorbing light in these wavelengths, these phytoplankton can photosynthesize more effectively in deeper layers compared to those relying solely on chlorophyll a and b. This contributes to the formation of deep chlorophyll maxima (DCM), layers of high chlorophyll concentration found below the surface, which are common features in many aquatic ecosystems kmae-journal.org.

The ability of phytoplankton to adjust their pigment content, including this compound, in response to changing light conditions (photoacclimation) is a critical survival strategy mdpi.comresearchgate.netresearchgate.netfrontiersin.org. Under low light conditions, phytoplankton may increase their cellular chlorophyll concentration to capture more photons mdpi.comresearchgate.net. The specific composition of accessory pigments, such as the ratio of this compound to chlorophyll a, can shift depending on light intensity and spectral quality, allowing phytoplankton to optimize light absorption for the available light field.

Impact of Environmental Factors on this compound Distribution and Abundance in Natural Populations

The distribution and abundance of phytoplankton, and thus the concentration of pigments like this compound, are influenced by a complex interplay of environmental factors mdpi.comresearchgate.net. These factors include light availability, nutrient concentrations, temperature, water column stability, and grazing pressure mdpi.comkmae-journal.orgfrontiersin.org.

Nutrients, particularly nitrogen and phosphorus, are crucial for phytoplankton growth and chlorophyll synthesis mdpi.comresearchgate.netresearchgate.netvnu.edu.vn. Nutrient availability can significantly impact chlorophyll concentrations researchgate.net. Studies have shown correlations between chlorophyll a concentration (as a proxy for total phytoplankton biomass) and nutrient levels kmae-journal.orgresearchgate.netvnu.edu.vn. For instance, high chlorophyll levels can indicate nutrient pollution and eutrophication ysi.comem-solutions.co.uk.

Temperature is another important factor affecting phytoplankton growth rates and chlorophyll content mdpi.comfrontiersin.orgmdpi.com. Optimal temperatures exist for different phytoplankton species, and deviations from these optima can lead to decreased chlorophyll concentrations mdpi.com.

Light intensity and spectral quality also play a direct role in regulating this compound abundance within phytoplankton cells through photoacclimation mdpi.comresearchgate.netfrontiersin.org. As discussed earlier, phytoplankton adjust their pigment content based on light availability mdpi.comresearchgate.net.

Other factors like water column stability, turbidity, and grazing by zooplankton can also influence the spatial and temporal distribution of phytoplankton populations and their associated this compound content kmae-journal.orgresearchgate.net.

Application of this compound as an Indicator in Aquatic Environmental Monitoring

Chlorophyll concentration, generally measured as chlorophyll a but implicitly including the contribution of other chlorophylls (B1240455) like c2 in certain phytoplankton communities, is a widely used parameter for assessing the health and status of aquatic ecosystems trjfas.orgysi.commileniomash.cl. It serves as a direct indicator of algal growth and phytoplankton biomass ysi.com.

While chlorophyll a is a universal pigment used to estimate total phytoplankton biomass em-solutions.co.uk, the presence and concentration of specific accessory pigments like this compound can provide more detailed information about the composition of the phytoplankton community em-solutions.co.uk. Since this compound is characteristic of certain algal groups (diatoms, dinoflagellates, haptophytes), its detection and quantification can indicate the presence and abundance of these specific phytoplankton types em-solutions.co.uk.

Monitoring this compound can be particularly useful in identifying shifts in phytoplankton community structure, which can be indicative of changes in environmental conditions, such as nutrient enrichment or changes in water clarity. For example, an increase in this compound relative to other pigments might suggest a shift towards dominance by diatoms or dinoflagellates.

Advanced Research Topics and Future Directions for Chlorophyll C2 Studies

Genetic Engineering and Biosynthesis Pathway Manipulation

Understanding and manipulating the biosynthesis pathway of Chlorophyll (B73375) c2 is a key area of research with implications for biotechnology and synthetic biology. The biosynthesis of chlorophylls (B1240455), including Chlorophyll c2, involves a complex series of enzymatic steps starting from precursors like aminolevulinic acid. wikipedia.org While the core chlorophyll biosynthesis pathway is broadly conserved, variations exist, particularly in the later steps leading to different chlorophyll forms.

Research efforts are focused on identifying the specific genes and enzymes responsible for the synthesis of this compound. Studies in various photosynthetic organisms, including cyanobacteria and plants like Arabidopsis, have identified genes involved in chlorophyll biosynthesis, such as those encoding enzymes for magnesium chelatase (CHLH), protochlorophyllide (B1199321) oxidoreductase (PORB), and chlorophyllide a oxygenase (CAO). frontiersin.org Genes like HEMA1, GLK1, and GLK2 are also known to regulate chlorophyll biosynthesis and chloroplast development. frontiersin.orgresearchgate.net More specific to the c series chlorophylls, the precise enzymatic steps and the genes encoding them that differentiate this compound from other chlorophylls are subjects of ongoing investigation.

Genetic engineering approaches are being explored to manipulate chlorophyll content and composition in various organisms. For instance, studies have successfully engineered Escherichia coli to produce chlorophyll a and bacteriochlorophyll (B101401) a by introducing relevant biosynthesis genes. acs.orgsjtu.edu.cn Similar strategies could potentially be applied to engineer host organisms for the production of this compound, which could be valuable for research or commercial applications. Manipulating genes involved in the pathway, such as CaAPRR2 and CaGLK2 in pepper, has shown to affect chlorophyll accumulation. researchgate.net Furthermore, proteins like Ferredoxin C2 (FdC2) have been found to be required for chlorophyll biosynthesis and the accumulation of photosynthetic antennae in Arabidopsis, highlighting the intricate regulatory network involved. nih.gov Future directions include identifying all genes specific to this compound synthesis, understanding their regulation, and developing robust genetic tools for metabolic engineering to optimize this compound production in native or heterologous systems.

Deeper Understanding of Energy Transfer Mechanisms within Complex LHCs

This compound plays a crucial role in light-harvesting complexes (LHCs) of organisms like diatoms and brown algae, where it works in concert with other pigments such as chlorophyll a and fucoxanthins to capture light energy and transfer it to the photosynthetic reaction centers. spiedigitallibrary.org The mechanism of this energy transfer is primarily understood through resonance energy transfer (RET), also known as electronic energy transfer (EET), including Förster resonance energy transfer (FRET). rug.nlwikipedia.org

Advanced spectroscopic techniques are instrumental in unraveling the complex energy transfer dynamics within these LHCs. Femtosecond transient absorption and two-dimensional electronic spectroscopy (2DES) are powerful tools used to trace the ultrafast flow of energy between different pigments within picoseconds or even femtoseconds. spiedigitallibrary.orgacs.orgnih.gov These studies aim to determine the efficiency and pathways of energy transfer from this compound to other pigments and ultimately to the reaction center.

Research on fucoxanthin-chlorophyll proteins (FCPs), which contain this compound, has provided insights into these mechanisms. Studies have investigated carotenoid-to-chlorophyll energy transfer in LHCII, demonstrating ultrafast transfer from carotenoid S2 states to chlorophylls a and b. nih.gov While this study focused on LHCII (containing chlorophylls a and b), similar approaches are being applied to FCPs to understand the specific contribution of this compound. spiedigitallibrary.org Future research will likely involve more detailed structural information of this compound-containing LHCs and advanced simulations to precisely model the energy transfer pathways and dynamics at the molecular level. Understanding how the arrangement and interactions of pigments within the protein scaffold optimize energy transfer is a key challenge.

Unraveling the Role of Specific Protein Interactions in Modulating this compound Function

The function of this compound within LHCs is intimately linked to its interactions with the surrounding protein environment and other pigments. These pigment-protein interactions can significantly modulate the spectroscopic properties of chlorophylls, including their absorption spectra and excited-state lifetimes, thereby influencing the efficiency of light harvesting and energy transfer. mdpi.comacs.org

Specific interactions, such as axial coordination to the central magnesium ion, hydrogen bonding, and electrostatic interactions with amino acid residues, play a critical role in tuning the electronic properties of chlorophylls. mdpi.com Conformational changes in the chlorophyll molecules themselves, induced by the protein environment, also contribute to this modulation. mdpi.com

Research in this area involves structural determination of this compound-binding proteins, often through techniques like X-ray crystallography or cryo-EM, to visualize the precise arrangement of this compound within the protein scaffold and identify key interacting residues. Spectroscopic studies, coupled with site-directed mutagenesis of the protein, can then be used to probe the effect of specific amino acid changes on the function and properties of bound this compound. acs.org Studies on water-soluble chlorophyll proteins (WSCPs) have demonstrated how the protein environment can tune the energy, coupling, and ultrafast dynamics of interacting chlorophylls. acs.org While much of this work has focused on chlorophylls a and b, similar investigations are crucial for understanding how the protein environment specifically modulates this compound function in its native complexes like FCPs. spiedigitallibrary.org Future research will aim for a more comprehensive understanding of the dynamic nature of these interactions and how they contribute to the adaptability of photosynthetic organisms to varying light conditions.

Development of Novel Analytical Techniques for In Situ and Remote Sensing of this compound

Accurate and efficient methods for detecting and quantifying this compound are essential for ecological studies, monitoring phytoplankton populations, and assessing water quality. Traditionally, chlorophyll concentrations have been determined using laboratory-based techniques such as spectrophotometry and high-performance liquid chromatography (HPLC). figshare.comfrontiersin.org HPLC is particularly valuable as it can separate and quantify different chlorophylls and carotenoids, providing detailed pigment profiles. frontiersin.org

However, these traditional methods require sample collection and laboratory analysis, which can be time-consuming and limit the spatial and temporal coverage of monitoring efforts. The development of novel analytical techniques, particularly for in situ and remote sensing, is therefore a significant area of research.

Remote sensing techniques, utilizing data from satellites or airborne sensors, offer the potential for broad-scale monitoring of chlorophyll concentrations in aquatic ecosystems. These methods rely on the characteristic optical absorption and fluorescence properties of chlorophylls. figshare.comfrontiersin.org While remote sensing of Chlorophyll a is well-established, the development of algorithms specifically tuned for the detection of this compound is ongoing. frontiersin.orgscirp.orgd-nb.info This is challenging because the spectral signatures of different pigments can overlap, and the optical properties of water bodies are influenced by other constituents like colored dissolved organic matter (CDOM) and suspended solids. frontiersin.orgd-nb.info

Future directions include the development of more sophisticated hyperspectral sensors with finer spectral resolution to better discriminate the unique signature of this compound. frontiersin.org Advancements in inversion algorithms that can account for the complex interplay of different optical components in the water are also crucial. frontiersin.org Furthermore, the development of in situ sensors capable of selectively detecting and quantifying this compound in real-time would provide valuable data for ground truthing remote sensing observations and for high-frequency monitoring at specific locations.

Investigating Cellular and Molecular Responses Mediated by this compound

Beyond its role in photosynthesis, research is beginning to explore potential biological activities and cellular responses mediated by this compound. While studies on the direct cellular and molecular effects of this compound are less extensive compared to other chlorophylls or related compounds, emerging research suggests potential bioactivities.

One area of investigation is the potential anti-allergic activity of this compound. Studies have indicated that this compound extracted from organisms like Sargassum horneri can suppress the degranulation of mast cells, which are key players in allergic reactions. researchgate.net This effect has been observed in in vitro studies using cell lines such as RBL-2H3, where this compound was shown to inhibit signaling pathways involved in degranulation, specifically the phosphorylation of Syk and PI3K. researchgate.net Furthermore, preliminary in vivo studies in animal models of allergic rhinitis have suggested that this compound may improve allergic symptoms. researchgate.net

While research on the direct cellular and molecular responses to isolated this compound is still in its early stages, these initial findings highlight the potential for this compound to exert biological effects beyond its photosynthetic function. Future research should focus on elucidating the specific molecular targets and mechanisms through which this compound influences cellular processes. This could involve further in vitro studies on various cell lines to explore a broader range of potential activities, such as anti-inflammatory or antioxidant effects, which have been observed for other chlorophylls and their derivatives. tandfonline.comnih.govnih.govmdpi.com Identifying the signaling pathways modulated by this compound and understanding the structure-activity relationships of the molecule are critical steps in determining its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying Chlorophyll c₂ in marine phytoplankton samples, and how do they address interference from other pigments?

  • Methodological Answer : Chlorophyll c₂ is commonly quantified using high-performance liquid chromatography (HPLC) paired with diode-array detection (DAD) or fluorometric analysis. HPLC-DAD allows for precise separation of chlorophyll c₂ from c₁ and other pigments (e.g., chlorophyll a/b) based on retention times and spectral signatures . Fluorometric methods optimized for chlorophyll a can be adapted for c₂ by adjusting excitation/emission wavelengths (e.g., 450–460 nm excitation, 630–640 nm emission) to minimize cross-talk from chlorophyll b and pheopigments . Acidification techniques should be avoided for c₂ due to its instability in acidic conditions compared to chlorophyll a .

Q. How should researchers prepare phytoplankton samples to ensure accurate Chlorophyll c₂ measurements while minimizing pigment degradation?

  • Methodological Answer :

  • Sampling : Collect samples in low-light conditions to prevent photodegradation. Use GF/F filters (0.7 µm pore size) to capture phytoplankton biomass .
  • Extraction : Soak filters in 90% acetone or dimethylformamide (DMF) for 24–48 hours at -20°C. DMF is preferred for chlorophyll c₂ due to higher extraction efficiency .
  • Storage : Process extracts immediately or store in liquid nitrogen to avoid enzymatic degradation. Avoid freeze-thaw cycles .

Q. What experimental controls are critical when comparing Chlorophyll c₂ levels across environmental gradients (e.g., light, nutrients)?

  • Methodological Answer :

  • Biological Controls : Include axenic cultures to rule out bacterial degradation of pigments.
  • Environmental Controls : Monitor light exposure (PAR, µmol photons m⁻² s⁻¹) and nutrient concentrations (e.g., nitrate, phosphate) in parallel with chlorophyll measurements .
  • Replication : Conduct ≥3 biological replicates per condition to account for natural variability in phytoplankton populations .

Advanced Research Questions

Q. How can researchers resolve contradictions in Chlorophyll c₂ data obtained from fluorometric vs. satellite-based remote sensing methods?

  • Methodological Answer : Discrepancies often arise from:

  • Algorithm Limitations : Satellite sensors (e.g., MODIS, Hawkeye) use chlorophyll a-centric algorithms, which misestimate c₂ due to overlapping absorption spectra. Validate satellite data with in-situ HPLC measurements .
  • Atmospheric Correction Errors : Coastal aerosols and sensor degradation (e.g., Hawkeye’s uncorrected NIR ghosting) distort reflectance signals. Use region-specific radiative transfer models to improve accuracy .
  • Table 1 : Example of Chlorophyll c₂ Concentration Disparities (Hypothetical Data):
MethodChlorophyll c₂ (µg/L)Notes
HPLC0.45 ± 0.03Gold standard
MODIS0.28 ± 0.12Underestimates due to aerosol model mismatch
Hawkeye0.62 ± 0.15Overestimates in high-red reflectance zones

Q. What advanced experimental designs can isolate the role of Chlorophyll c₂ in light-harvesting complexes under stress conditions (e.g., high UV, low iron)?

  • Methodological Answer :

  • Mutant Strains : Use diatoms with CRISPR-edited chlorophyll c₂ biosynthesis genes (e.g., Chl c synthase) to study photoadaptation .
  • Time-Resolved Fluorescence : Measure energy transfer efficiency from c₂ to chlorophyll a using pump-probe spectroscopy to assess UV-induced damage .
  • Iron Limitation Studies : Couple c₂ quantification with proteomics to evaluate its role in iron-stressed antennae remodeling .

Q. How do fluorescence quenching mechanisms affect Chlorophyll c₂ measurements in vivo, and how can these effects be mitigated?

  • Methodological Answer : Non-photochemical quenching (NPQ) in chloroplasts alters c₂ fluorescence yields. To minimize NPQ interference:

  • Dark Adaptation : Incubate samples in darkness for 30 minutes pre-measurement.
  • DCMU Treatment : Apply 10 µM DCMU to inhibit electron transport, stabilizing fluorescence signals .
  • Quenching Resolution : Use modulated fluorescence systems (e.g., PAM) to distinguish photochemical vs. non-photochemical quenching .

Data Analysis & Reporting Guidelines

  • Statistical Rigor : Apply ANOVA or Kruskal-Wallis tests for multi-condition comparisons, with post-hoc corrections for ecological datasets .
  • Reproducibility : Document extraction solvents, instrument calibration curves, and spectral correction factors in supplementary materials .
  • Conflict Resolution : If methodologies yield conflicting data (e.g., HPLC vs. fluorometry), perform cross-validation using absorbance spectra deconvolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.